molecular formula C16H12N2O2 B6045944 Parp1-IN-15 CAS No. 5806-49-5

Parp1-IN-15

Cat. No.: B6045944
CAS No.: 5806-49-5
M. Wt: 264.28 g/mol
InChI Key: NHQMSOAXRVDCCQ-JXMROGBWSA-N
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Description

Parp1-IN-15 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment. This compound is designed to specifically target PARP1, thereby inhibiting its activity and preventing the repair of damaged DNA in cancer cells, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp1-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance the compound’s selectivity and potency. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Parp1-IN-15 undergoes several types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with factors such as temperature, pressure, and solvent choice playing crucial roles.

Properties

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-12-8-5-11(6-9-12)7-10-15-17-14-4-2-1-3-13(14)16(20)18-15/h1-10,19H,(H,17,18,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQMSOAXRVDCCQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417130
Record name BAS 01076303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5806-49-5
Record name BAS 01076303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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